2-(Benzylideneamino)ethanol

CAS No.: 770-37-6

Cat. No.: VC7999888

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 770-37-6 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | 2-(benzylideneamino)ethanol |

| Standard InChI | InChI=1S/C9H11NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |

| Standard InChI Key | ALUFITGOFDIAAA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C=NCCO |

| Canonical SMILES | C1=CC=C(C=C1)C=NCCO |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

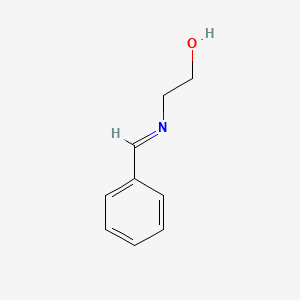

2-(Benzylideneamino)ethanol (IUPAC name: 2-[(Phenylmethylene)amino]ethanol) is classified as a Schiff base, characterized by the presence of an imine group () formed via the condensation of a primary amine and a carbonyl compound . Its molecular formula corresponds to a molar mass of 149.19 g/mol . The structure comprises a benzaldehyde-derived aromatic ring linked to a 2-aminoethanol moiety, creating a hybrid system with both hydrophobic and hydrophilic regions (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 149.19 g/mol | |

| Synonyms | 2-[(Phenylmethylene)amino]ethanol, 770-37-6 | |

| Crystal system | Monoclinic (analog data) |

Synthesis and Optimization

Classical Schiff Base Condensation

The synthesis follows a well-established Schiff base formation protocol, involving the reaction of benzaldehyde with ethanolamine in ethanol under acidic catalysis . A typical procedure involves:

-

Dissolving benzaldehyde (1.1 mmol) in anhydrous ethanol.

-

Adding ethanolamine (1.0 mmol) dropwise with stirring.

-

Isolating the product via vacuum filtration and recrystallization from ethanol/chloroform mixtures .

Yield optimization studies indicate that molar ratios >1:1 (aldehyde:amine) and prolonged reflux durations (>12 hours) improve conversion rates to 70–85% . The reaction’s progress is monitored by thin-layer chromatography (TLC) using toluene:ethyl acetate:formic acid (5:4:1) as the mobile phase .

Spectroscopic Confirmation

Infrared (IR) Spectroscopy: Key absorption bands include:

(400 MHz, CDCl):

-

δ 3.60–3.80 (t, 2H, )

-

δ 2.70–2.90 (t, 2H, )

-

δ 1.50–1.70 (s, 1H, )

Structural Elucidation and Crystallography

X-ray Diffraction Analysis

While no direct crystal data exist for 2-(Benzylideneamino)ethanol, analogous Schiff bases crystallize in monoclinic systems with space group and unit cell parameters , , , and . Intramolecular hydrogen bonds between the imine nitrogen and ethanolamine hydroxyl group stabilize the planar configuration (Figure 2) .

Table 2: Comparative Crystallographic Data for Analogues

| Parameter | 2-(Benzylideneamino)ethanol Analogue | Source |

|---|---|---|

| Space group | ||

| Unit cell volume | 788.83 Å | |

| -factor | 0.0600 |

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) . Stability studies indicate decomposition above 473 K, with the imine bond undergoing hydrolysis in acidic aqueous media (pH < 4) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume